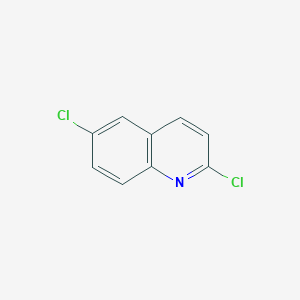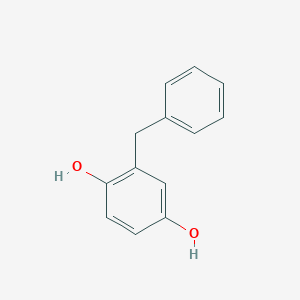
1,4-Benzenediol, 2-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediol, 2-(phenylmethyl)-, commonly known as benzylhydroquinone (BHQ), is a natural compound found in various plants and fruits, such as green tea, grapes, and blueberries. BHQ has been widely studied for its antioxidant and anti-inflammatory properties, making it a potential candidate for use in various scientific research applications.
Mecanismo De Acción
1,4-Benzenediol, 2-(phenylmethyl)- exerts its antioxidant and anti-inflammatory effects through various mechanisms, including the upregulation of antioxidant enzymes such as superoxide dismutase and catalase, and the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
Efectos Bioquímicos Y Fisiológicos
1,4-Benzenediol, 2-(phenylmethyl)- has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 1,4-Benzenediol, 2-(phenylmethyl)- has also been shown to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,4-Benzenediol, 2-(phenylmethyl)- has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, 1,4-Benzenediol, 2-(phenylmethyl)- can also have limitations, such as its potential to interfere with certain assays and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1,4-Benzenediol, 2-(phenylmethyl)-, including the development of more efficient synthesis methods, the investigation of its potential use as a therapeutic agent for various diseases, and the study of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to determine the optimal dosage and administration of 1,4-Benzenediol, 2-(phenylmethyl)- for therapeutic use.
Métodos De Síntesis
1,4-Benzenediol, 2-(phenylmethyl)- can be synthesized through various methods, including the reduction of benzaldehyde with sodium borohydride or the oxidation of benzyl alcohol with potassium permanganate. However, the most common method of synthesis is the reduction of p-benzoquinone with sodium borohydride in the presence of benzyl alcohol.
Aplicaciones Científicas De Investigación
1,4-Benzenediol, 2-(phenylmethyl)- has been extensively studied for its potential use in various scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. 1,4-Benzenediol, 2-(phenylmethyl)- has been shown to scavenge free radicals and inhibit lipid peroxidation, making it a potential therapeutic agent for oxidative stress-related diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
1706-73-6 |
|---|---|
Nombre del producto |
1,4-Benzenediol, 2-(phenylmethyl)- |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
2-benzylbenzene-1,4-diol |
InChI |
InChI=1S/C13H12O2/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,14-15H,8H2 |
Clave InChI |
NEWPHVNFSATQRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)O |
melting_point |
105.8 °C |
Otros números CAS |
1706-73-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



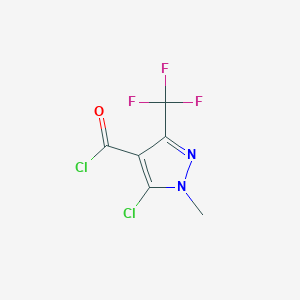
![tert-butyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate](/img/structure/B154344.png)
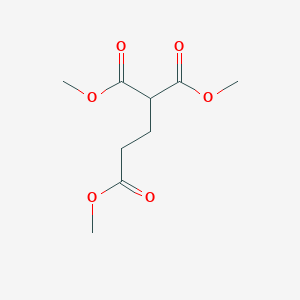
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
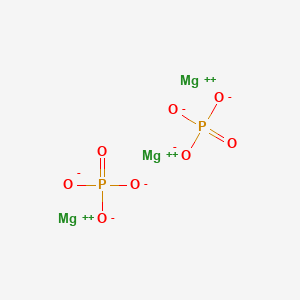
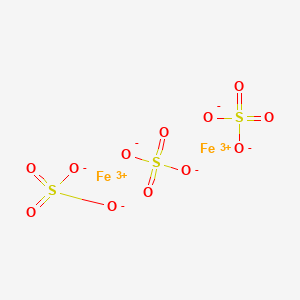
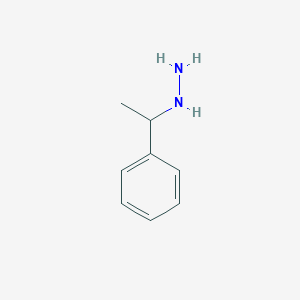
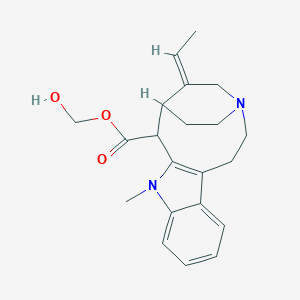
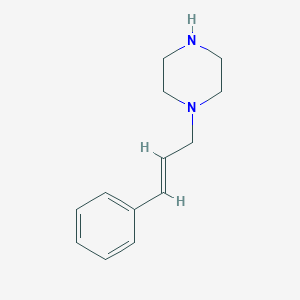
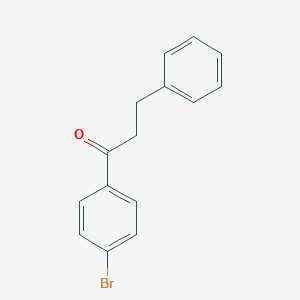
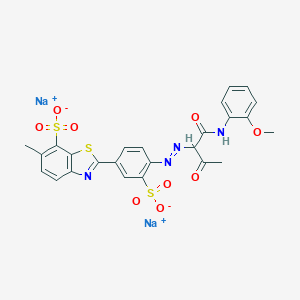
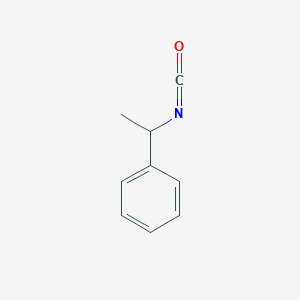
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
